Selurampanel
Overview
Description
Preparation Methods
The synthesis of BGG-492 involves the formation of a quinazoline-dione sulfonamide structure. The synthetic route typically includes the following steps:
Formation of the quinazoline-dione core: This involves the cyclization of appropriate starting materials under controlled conditions.
Sulfonamide formation: The introduction of the sulfonamide group is achieved through sulfonation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for BGG-492 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
BGG-492 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline-dione core or the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BGG-492 has several scientific research applications:
Neurological Research: It is used to study epilepsy, migraine, and tinnitus due to its ability to antagonize AMPA receptors
Pharmacological Studies: BGG-492 is investigated for its potential as an antiepileptic drug and its effects on the central nervous system
Migraine Prophylaxis: Clinical trials have explored its efficacy, safety, and tolerability in preventing migraines
Mechanism of Action
BGG-492 exerts its effects by competitively antagonizing the AMPA-type glutamate receptor. This inhibition reduces the excitatory neurotransmission mediated by glutamate, which is implicated in various neurological disorders. The molecular targets include the AMPA receptors, and the pathways involved are related to glutamatergic signaling .
Comparison with Similar Compounds
BGG-492 is unique due to its selective antagonism of AMPA receptors. Similar compounds include:
Perampanel: Another AMPA receptor antagonist used in the treatment of epilepsy.
Topiramate: A broad-spectrum antiepileptic drug that also affects AMPA receptors.
Felbamate: An antiepileptic drug with multiple mechanisms, including AMPA receptor antagonism
BGG-492 stands out due to its specific selectivity and oral bioavailability, making it a valuable tool in neurological research.
Properties
IUPAC Name |
N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECSFFXUPEPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238467 | |
Record name | Selurampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912574-69-7 | |
Record name | N-[1,4-Dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912574-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selurampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912574697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selurampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selurampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELURAMPANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG1MR7DAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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